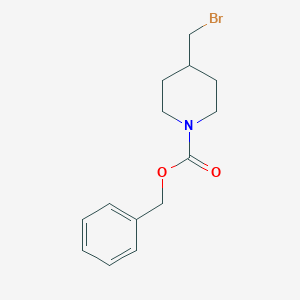

Benzyl 4-(bromomethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHKDSZGAWXUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379944 | |

| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159275-17-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(bromomethyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159275-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 4-(bromomethyl)piperidine-1-carboxylate chemical properties

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a derivative of piperidine featuring a benzyl carbamate (Cbz) protecting group on the nitrogen atom and a reactive bromomethyl group at the 4-position. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 159275-17-9 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.21 g/mol |

| InChI | 1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |

| InChIKey | XJHKDSZGAWXUTB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The analogous compound, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is a white to off-white solid. |

| Boiling Point | Data not available | Predicted values for the tert-butyl analog are around 318 °C at 760 mmHg.[1] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Stability | Stable under standard conditions. The Cbz group is stable to basic and most aqueous acidic media.[2] | The bromomethyl group is reactive and susceptible to nucleophilic substitution. |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the bromination of its corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (Precursor)

The precursor alcohol is commercially available or can be synthesized from 4-hydroxypiperidine and benzyl chloroformate.

Bromination of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

A common method for converting a primary alcohol to a bromide is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Protocol:

-

Reaction Setup: To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add carbon tetrabromide (1.2 eq).

-

Addition of Reagent: Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Diagram 1: Synthesis Pathway

Caption: Proposed synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound in medicinal chemistry stems from its bifunctional nature. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the attachment of various functional groups. The Cbz-protected nitrogen provides stability during these transformations and can be deprotected under specific conditions to reveal the secondary amine for further modification.

The N-benzyl piperidine scaffold is considered a "privileged structure" in drug discovery, frequently appearing in molecules targeting the central nervous system.[3] This motif is valued for its ability to fine-tune the physicochemical properties of a drug candidate and engage in crucial cation-π interactions with target proteins.[3]

Derivatives of N-substituted piperidines are explored as inhibitors for a range of enzymes, including steroid-5-alpha-reductase and acetylcholinesterase, the latter being a key target in Alzheimer's disease research.[4][5]

Experimental Protocol: General Alkylation Reaction

-

Reaction Setup: To a solution of a nucleophile (e.g., a primary amine or a phenol, 1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in the same solvent to the mixture.

-

Reaction Progression: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Diagram 2: Role as a Synthetic Building Block

Caption: Role as an intermediate in the synthesis of complex molecules.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Protons of the bromomethyl group (approx. 3.3-3.5 ppm).- Piperidine ring protons (a complex pattern from approx. 1.2-4.2 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carbamate (approx. 155 ppm).- Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Methylene carbon of the benzyl group (approx. 67 ppm).- Carbons of the piperidine ring (approx. 28-44 ppm).- Methylene carbon of the bromomethyl group (approx. 36 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 312.06 and 314.06 (due to bromine isotopes), and [M+Na]⁺ at m/z 334.04 and 336.04. |

Safety and Handling

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and potentially harmful if ingested, inhaled, or in contact with skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

References

- 1. lookchem.com [lookchem.com]

- 2. fuaij.com [fuaij.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 159275-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core structure. The presence of a reactive bromomethyl group and a benzyl carbamate protecting group makes it a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structural motifs are of significant interest in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of approximately 312.21 g/mol . While a specific melting point and density are not consistently reported in publicly available literature, some of its key physical and chemical identifiers are summarized below.

| Property | Value |

| CAS Number | 159275-17-9 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.21 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 |

| InChIKey | XJHKDSZGAWXUTB-UHFFFAOYSA-N |

| Boiling Point | 403.4 °C at 760 mmHg |

| Flash Point | 197.8 °C |

Note: Physical properties such as boiling and flash points are predicted values from chemical databases and should be used as estimates.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the bromomethyl group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.35 | m | 5H, Aromatic protons (C₆H₅) |

| ~5.14 | s | 2H, Benzylic protons (OCH₂) |

| ~4.15 | br d | 2H, Piperidine protons (N-CH₂) |

| ~3.25 | t | 2H, Bromomethyl protons (CH₂Br) |

| ~2.75 | br t | 2H, Piperidine protons (N-CH₂) |

| ~1.90 | m | 1H, Piperidine proton (CH) |

| ~1.75 | m | 2H, Piperidine protons (CH₂) |

| ~1.30 | m | 2H, Piperidine protons (CH₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the benzylic and bromomethyl groups.

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C=O (Carbamate) |

| ~137.0 | Quaternary aromatic carbon |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~67.0 | OCH₂ (Benzylic) |

| ~44.0 | N-CH₂ (Piperidine) |

| ~39.0 | CH (Piperidine) |

| ~36.0 | CH₂Br |

| ~30.0 | CH₂ (Piperidine) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the carbamate and various C-H and C-N stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carbamate) |

| ~1495, 1450 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

| ~740, 700 | Strong | Aromatic C-H bend |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (Predicted)

Electron impact mass spectrometry is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern would likely involve the loss of the benzyl group, the bromine atom, and fragmentation of the piperidine ring.

| m/z | Interpretation |

| 311/313 | [M]⁺, Molecular ion (presence of Br isotopes) |

| 232 | [M - Br]⁺ |

| 204 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of the corresponding alcohol, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine to the solution and stir for 20 minutes.

-

Slowly add a solution of carbon tetrabromide in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Organic Synthesis

This compound serves as a key building block for introducing the N-protected 4-methylpiperidine moiety into larger molecules. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is widely exploited in the synthesis of various biologically active compounds.

Alkylation of Amines

One of the primary applications of this compound is the alkylation of primary and secondary amines to form more complex piperidine derivatives. This reaction is fundamental in the construction of scaffolds for drug discovery.

Workflow for Amine Alkylation:

Caption: General workflow for amine alkylation.

This alkylation reaction is a key step in the synthesis of various potential therapeutic agents, including but not limited to:

-

PROTAC (Proteolysis Targeting Chimera) Linkers: While the direct use of the title compound is not extensively documented, the closely related amine derivative is a known PROTAC linker. The bromomethyl derivative can be readily converted to the corresponding amine or other functional groups to serve as a rigid scaffold in PROTAC design, connecting a target protein binder to an E3 ligase ligand.

-

Neurokinin Receptor Antagonists: The piperidine scaffold is a common feature in antagonists of neurokinin receptors, which are implicated in pain, inflammation, and depression. This compound can be used to synthesize analogs of these antagonists.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive electrophilic center with a protected nitrogen, allows for its incorporation into a wide array of complex molecular architectures. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. Further research into its applications is likely to uncover new and innovative uses for this versatile building block.

Benzyl 4-(bromomethyl)piperidine-1-carboxylate molecular weight

An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

For researchers, scientists, and drug development professionals, understanding the characteristics and utility of key synthetic intermediates is paramount. This compound is a vital building block in medicinal chemistry, primarily utilized for the introduction of the N-benzyl-4-methylpiperidine moiety into more complex molecules. This guide provides a comprehensive overview of its properties, a detailed hypothetical synthesis protocol, and its applications in the field of drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| Molecular Weight | 312.21 g/mol |

| Molecular Formula | C₁₄H₁₈BrNO₂[1] |

| CAS Number | 159275-17-9[1][2][3] |

| IUPAC Name | This compound[1] |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

Synthesis and Experimental Protocol

This compound is typically synthesized from its corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Below is a detailed hypothetical protocol for this reaction using phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound from Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (0.4 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[5] This scaffold is present in numerous approved drugs and clinical candidates.[5]

This compound serves as a key electrophilic intermediate for incorporating this valuable N-benzyl-4-methylpiperidine core. The bromomethyl group is a reactive handle that allows for facile nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, carbanions), enabling the construction of diverse molecular libraries for screening.

Derivatives of the N-benzylpiperidine scaffold have been extensively investigated for various therapeutic targets. Notably, they are prominent in the development of novel acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6][7] The synthesis of such inhibitors often involves linking the N-benzylpiperidine moiety to another pharmacophore, a connection frequently achieved by leveraging a reactive intermediate like this compound.

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its bromomethyl group make it an ideal building block for the synthesis of complex molecules containing the N-benzylpiperidine scaffold. The detailed synthetic protocol and the outlined applications underscore its value to researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly sigma receptor modulators and spiropiperidine derivatives. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a bromomethyl group. This trifunctional structure makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 159275-17-9 | [1] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 | |

| InChI Key | XJHKDSZGAWXUTB-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂-Ph), 4.20 (br s, 2H, piperidine-H₂ₑ), 3.29 (d, J=6.8 Hz, 2H, -CH₂-Br), 2.80 (t, J=12.4 Hz, 2H, piperidine-H₂ₐ), 1.88-1.75 (m, 3H, piperidine-H), 1.35-1.22 (m, 2H, piperidine-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 136.8, 128.5, 128.0, 127.9, 67.2, 43.8, 38.2, 36.9, 30.0 |

| IR (KBr, cm⁻¹) | 2920, 1695 (C=O, carbamate), 1425, 1240, 1110, 700 |

| Mass Spectrometry (ESI-MS) | m/z 312.05 [M+H]⁺, 314.05 [M+H+2]⁺ |

Synthesis

The primary synthetic route to this compound involves the bromination of its precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Applications in Drug Discovery

This compound serves as a crucial electrophilic building block for the introduction of the N-Cbz-4-methylpiperidine moiety into various molecular scaffolds. Its primary application lies in the synthesis of sigma receptor modulators, which are of significant interest for the treatment of neurological disorders and cancer.

Role in Sigma Receptor Ligand Synthesis

The sigma-1 receptor (σ₁R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in various cellular functions. Dysregulation of σ₁R is associated with several pathologies, making it a valuable therapeutic target. This compound is frequently utilized in the alkylation of nucleophilic pharmacophores to generate potent and selective sigma receptor ligands.

Caption: Logical flow from synthesis to biological action.

Synthesis of Spiropiperidines

This compound is also a key precursor in the synthesis of spiropiperidines, a class of compounds with a spirocyclic junction involving a piperidine ring. These structures are of interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity and selective interactions with biological targets. The synthesis of certain spiropiperidine lactams, which are inhibitors of acetyl-CoA carboxylase, can utilize intermediates derived from this starting material.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and reactivity allow for the efficient synthesis of complex molecules, particularly those targeting the sigma receptors. The detailed protocols and data presented in this guide are intended to support the research and development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to support researchers and professionals in drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule featuring a protected piperidine nitrogen and a reactive bromomethyl group. The benzyloxycarbonyl (Cbz or Z) protecting group offers stability under various reaction conditions and can be readily removed, while the bromomethyl moiety serves as a key handle for introducing the piperidine scaffold into larger, more complex molecules through nucleophilic substitution reactions. This makes it a valuable building block in the synthesis of a wide range of biologically active compounds.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available 4-(hydroxymethyl)piperidine. The pathway involves:

-

N-protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the piperidine nitrogen.

-

Bromination: Conversion of the primary alcohol to the corresponding bromide.

This synthetic route is reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

This step involves the protection of the secondary amine of 4-(hydroxymethyl)piperidine with a benzyloxycarbonyl group.

Reaction Scheme:

Experimental Procedure:

To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water at 0 °C, is added a base (e.g., triethylamine, sodium carbonate, or sodium hydroxide, 1.1 - 1.5 eq). Benzyl chloroformate (1.05 eq) is then added dropwise, ensuring the temperature remains below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

| Parameter | Value | Reference |

| Starting Material | 4-(hydroxymethyl)piperidine | Commercially Available |

| Reagent | Benzyl Chloroformate | 1.05 eq |

| Base | Triethylamine / NaOH | 1.1 - 1.5 eq |

| Solvent | Dichloromethane | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 12 - 18 hours | - |

| Typical Yield | 85 - 95% | General Procedure |

Step 2: Synthesis of this compound

The conversion of the hydroxyl group to a bromide is effectively achieved via the Appel reaction.

Reaction Scheme:

Experimental Procedure:

To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triphenylphosphine (1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.

| Parameter | Value | Reference |

| Starting Material | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | - |

| Reagent 1 | Carbon Tetrabromide (CBr4) | 1.2 eq |

| Reagent 2 | Triphenylphosphine (PPh3) | 1.2 eq |

| Solvent | Dichloromethane (DCM) | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2 - 4 hours | - |

| Typical Yield | 70 - 85% | Based on similar reactions |

Workflow and Mechanistic Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of the target compound.

The Appel reaction proceeds through the formation of a phosphonium salt intermediate, which then activates the alcohol for nucleophilic attack by the bromide ion.

Caption: Simplified mechanism of the Appel bromination reaction.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides a crucial intermediate for pharmaceutical research and development. The two-step pathway described in this guide, involving N-protection followed by an Appel bromination, is a well-established and reliable method. The detailed protocols and data presented herein should serve as a valuable resource for scientists engaged in the synthesis of piperidine-containing molecules.

A Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical identity, a detailed synthetic protocol, and explores the significant role of the N-benzylpiperidine scaffold in the development of therapeutic agents, particularly as cholinesterase inhibitors for neurodegenerative diseases.

Chemical Identity and Properties

The IUPAC name for the compound is benzyl 4-(bromomethyl)-1-piperidinecarboxylate .[1] It is a derivative of piperidine, featuring a benzyl carbamate protecting group on the nitrogen atom and a bromomethyl substituent at the 4-position. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzyl 4-(bromomethyl)-1-piperidinecarboxylate | [1] |

| CAS Number | 159275-17-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [2][3] |

| Molecular Weight | 312.2 g/mol | [2] |

| InChI Key | XJHKDSZGAWXUTB-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Properties of the Analogous Compound: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 158407-04-6 | [5][6][7] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [7] |

| Molecular Weight | 278.19 g/mol | [6][7] |

| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [8] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [8] |

| Flash Point | 146.325 °C | [7] |

| Form | Solid | [6] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through the bromination of its corresponding alcohol precursor, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a well-established method for this transformation.

This protocol is based on a documented procedure for the aforementioned conversion.[3]

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 40.11 mmol)

-

Dichloromethane (CH₂Cl₂) (200 ml)

-

Triphenylphosphine (13.7 g, 52.14 mmol)

-

Carbon tetrabromide (16 g, 48.13 mmol)

-

Nitrogen gas

-

Sodium sulfate

-

Standard laboratory glassware for organic synthesis (three-neck round-bottomed flask, dropping funnel, etc.)

-

Magnetic stirrer and cooling bath

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Under a nitrogen atmosphere, dissolve benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 40.11 mmol) in 100 ml of dichloromethane in a 500 ml three-neck round-bottomed flask.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve triphenylphosphine (13.7 g, 52.14 mmol) in 50 ml of dichloromethane and add it to the reaction mixture. Stir the resulting mixture at 0°C for 20 minutes.

-

In another flask, dissolve carbon tetrabromide (16 g, 48.13 mmol) in 50 ml of dichloromethane and add it to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Upon completion of the reaction, dilute the mixture with dichloromethane and wash with water.

-

Dry the organic layer over sodium sulfate and concentrate it under vacuum using a rotary evaporator.

-

Purify the crude product by column chromatography to yield the final product, this compound.

References

- 1. This compound | 159275-17-9 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 159275-17-9 | Benzyl 4-(Bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate | Aryls | Ambeed.com [ambeed.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

Benzyl 4-(bromomethyl)piperidine-1-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Benzyl 4-(bromomethyl)piperidine-1-carboxylate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS Number: 159275-17-9) was not publicly available at the time of this writing. Therefore, all recommendations should be considered as guidance, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and chemical entities. Its structure, incorporating a bromomethyl group and a piperidine ring protected with a carboxybenzyl (Cbz or Z) group, makes it a valuable building block in drug discovery and development. The presence of the reactive bromomethyl group necessitates careful handling to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

Based on the analysis of safety data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its reactivity as an alkylating agent and the general toxicity profile of similar brominated organic molecules and piperidine derivatives.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from structurally related compounds and should be confirmed with a substance-specific SDS.

Physical and Chemical Properties

While specific data for this compound is limited, the following table summarizes key physical and chemical properties based on available information and predictions for closely related structures.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₄H₁₈BrNO₂ | Sigma-Aldrich |

| Molecular Weight | 312.20 g/mol | Manchester Organics |

| Appearance | Likely a solid or oil | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | General chemical principles |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.[1][2]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.

-

Clothing: Wear appropriate protective clothing. Contaminated work clothes should be laundered separately before reuse.[1]

Storage

-

Container: Keep the container tightly sealed when not in use.[3]

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Experimental Protocols: General Guidance

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Disposal Procedures

Spill Response

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Arrange for disposal as special waste by a licensed disposal company.[4]

Toxicological Information

No specific toxicological data for this compound was found. The information below is based on the anticipated hazards of structurally similar compounds.

-

Acute Effects: Expected to be harmful if swallowed. May cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

-

Chronic Effects: The long-term toxicological properties have not been investigated. As with many alkylating agents, prolonged or repeated exposure should be avoided.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. Due to the lack of a specific Safety Data Sheet, a cautious approach based on the known hazards of similar compounds is paramount. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, personal protective equipment, and adhere to strict handling protocols to ensure a safe working environment. A thorough risk assessment should always precede any new experimental work with this compound.

References

An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines general experimental protocols for solubility determination and presents a representative synthetic workflow for related N-protected 4-(halomethyl)piperidines.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 159275-17-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 312.21 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Data not available in surveyed literature | - |

A related compound, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is described as a solid. It is important to note that the benzyl protecting group in the title compound, compared to a tert-butyl group, may influence its solubility characteristics.

Experimental Protocol for Solubility Determination

In the absence of specific experimental data for this compound, a general protocol for determining the solubility of a solid organic compound in a given solvent is presented below. This method, commonly referred to as the shake-flask method, is a standard approach in pharmaceutical preformulation.

Objective: To determine the approximate solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

The solid compound (e.g., this compound)

-

A selection of laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Shaking incubator or water bath with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)

-

Safety Precautions:

-

Always handle organic compounds and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed hazard information.

Synthetic Workflow

The piperidine scaffold is a privileged structure in medicinal chemistry, and N-protected 4-(halomethyl)piperidines are versatile intermediates for the synthesis of various biologically active molecules. The following diagram illustrates a general synthetic pathway for the preparation of such compounds, starting from a commercially available piperidine derivative.

This workflow begins with the reduction of an N-protected 4-piperidone to the corresponding 4-(hydroxymethyl)piperidine. The protecting group on the nitrogen atom (e.g., Boc, Cbz) is crucial for directing the reactivity and improving the handling of the intermediate. The subsequent step involves the conversion of the hydroxyl group to a leaving group, typically a halide such as bromide or chloride, using a suitable halogenating agent. The resulting N-protected 4-(halomethyl)piperidine is a key intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles to introduce diverse functional groups at the 4-position, leading to a variety of substituted piperidine derivatives for drug discovery and development.

Technical Guide: Spectral and Synthetic Profile of Benzyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic protocol for Benzyl 4-(bromomethyl)piperidine-1-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, the spectral data presented herein is a predicted profile based on the analysis of structurally analogous compounds. This guide is intended to support research and development activities by providing a foundational understanding of the molecule's analytical profile and synthesis.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.28 | m | 5H | Ar-H (benzyl) |

| 5.14 | s | 2H | O-CH₂ -Ph |

| 4.15 | d, J = 13.2 Hz | 2H | N-CH₂ (axial, piperidine) |

| 3.25 | d, J = 6.4 Hz | 2H | CH₂ -Br |

| 2.80 | t, J = 12.8 Hz | 2H | N-CH₂ (equatorial, piperidine) |

| 1.85 - 1.75 | m | 1H | CH (piperidine) |

| 1.70 | d, J = 13.2 Hz | 2H | CH₂ (axial, piperidine) |

| 1.25 | qd, J = 12.4, 4.0 Hz | 2H | CH₂ (equatorial, piperidine) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C =O (carbamate) |

| 136.8 | Ar-C (quaternary, benzyl) |

| 128.5 | Ar-C H (benzyl) |

| 127.9 | Ar-C H (benzyl) |

| 127.8 | Ar-C H (benzyl) |

| 67.1 | O-C H₂-Ph |

| 44.0 | N-C H₂ (piperidine) |

| 39.0 | C H₂-Br |

| 37.5 | C H (piperidine) |

| 29.5 | C H₂ (piperidine) |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1498 | Medium | C=C stretch (aromatic) |

| 1420 | Strong | C-N stretch (carbamate) |

| 1240 | Strong | C-O stretch (carbamate) |

| 1120 | Medium | C-N stretch (piperidine) |

| 740, 695 | Strong | C-H bend (aromatic, monosubstituted) |

| 610 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 313/311 | < 5 | [M]⁺ (Molecular Ion) |

| 232 | 40 | [M - Br]⁺ |

| 176 | 60 | [M - Br - C₆H₅CH₂]⁺ |

| 142 | 30 | [C₈H₁₆NO₂]⁺ |

| 108 | 70 | [C₇H₈O]⁺ (rearranged benzyl alcohol) |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following section details a plausible synthetic route for this compound, starting from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis of this compound

This protocol describes the conversion of the primary alcohol to a bromide using phosphorus tribromide.

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: While stirring, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route from the corresponding alcohol.

Diagram 2: Analytical Workflow for Compound Characterization

Caption: Workflow for chemical characterization.

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

For Immediate Release

A critical building block in the synthesis of a wide range of biologically active molecules, Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS No. 159275-17-9) is a piperidine derivative of significant interest to researchers and professionals in drug discovery and development. This technical guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol, and its application in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically around 95-97%. Pricing and availability are subject to supplier and quantity. Researchers are advised to inquire with suppliers for bulk quantities.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Manchester Organics | B41126 | N/A | 0.25g | £25.00 |

| 0.5g | £45.00 | |||

| Alchem Pharmtech | Z-16642 | 95% | 1g | Inquire |

| 5g | Inquire | |||

| 25g | Inquire | |||

| 100g | Inquire | |||

| Sigma-Aldrich | MAN41126 | N/A | Inquire | Inquire |

| Advanced ChemBlocks Inc. | M22684 | 97% | Inquire | Inquire |

Synthetic Protocol: From Alcohol to Bromide

The most common and direct synthetic route to this compound involves the bromination of its precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This transformation can be efficiently achieved using standard brominating agents. Below is a representative experimental protocol.

Synthesis of this compound

This protocol describes the conversion of the hydroxyl group of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate to a bromomethyl group using phosphorus tribromide (PBr₃).

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Caption: Synthesis of the target compound via bromination.

Application in Drug Discovery: A Versatile Intermediate

This compound serves as a key intermediate for introducing the N-benzyl-4-methylpiperidine moiety into molecules. This structural motif is prevalent in a variety of pharmacologically active compounds. The benzyl group can act as a protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions to allow for further functionalization.

The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the attachment of the piperidine scaffold to various molecular frameworks. This is a common strategy in the synthesis of enzyme inhibitors and receptor ligands.

For instance, derivatives of this compound have been explored in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[1][2] The piperidine core can interact with the active site of the enzyme, while the rest of the molecule can be modified to enhance potency and selectivity.

Caption: General workflow for utilizing the target compound.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Benzyl 4-(bromomethyl)piperidine-1-carboxylate in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). The rational design of PROTACs is a multifaceted challenge where the linker component, which connects the POI-binding warhead to the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. Among the diverse array of linker architectures, rigid heterocyclic scaffolds have gained prominence. This technical guide provides an in-depth exploration of Benzyl 4-(bromomethyl)piperidine-1-carboxylate as a key building block in the synthesis of next-generation PROTACs.

The Role of the Piperidine Moiety in PROTAC Linkers

The incorporation of saturated heterocycles like piperidine into PROTAC linkers offers several advantages over traditional flexible alkyl or PEG chains. The piperidine ring imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This conformational constraint can lead to improved metabolic stability and potency.[1] Notably, the clinical candidates ARV-110 and ARV-471 feature rigid linkers that incorporate piperidine and piperazine moieties, highlighting the therapeutic potential of this design strategy.[1]

This compound is a versatile building block for introducing this rigid piperidine scaffold. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions. The bromomethyl group provides a reactive handle for facile conjugation to either the warhead or the E3 ligase ligand, typically through nucleophilic substitution with an amine or hydroxyl group on the corresponding molecule.

PROTAC-Mediated Protein Degradation: A General Overview

PROTACs function by hijacking the cell's natural protein disposal machinery. A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.

Hypothetical Synthesis of a BTK-Targeting PROTAC Using this compound

Experimental Workflow

Detailed Methodologies

Step 1: Synthesis of Benzyl 4-(((BTK-warhead)-amino)methyl)piperidine-1-carboxylate (Intermediate 1)

-

To a solution of the BTK warhead (containing a primary or secondary amine, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 4-(((BTK-warhead)-amino)methyl)piperidine (Intermediate 2)

-

Dissolve Intermediate 1 in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Intermediate 2, which is used in the next step without further purification.

Step 3: Synthesis of the Final BTK-Targeting PROTAC

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of a pomalidomide derivative suitable for linking.

-

Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF to the activated pomalidomide solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final BTK-targeting PROTAC.

Quantitative Data for Representative Piperidine-Containing PROTACs

While quantitative data for a PROTAC synthesized specifically from this compound is not publicly available, the following tables summarize the performance of potent PROTACs that utilize similar piperidine-based linkers for the degradation of BTK and PARP1. This data serves as a benchmark for the potential efficacy achievable with this class of linkers.

Table 1: Degradation Efficacy of a Representative BTK-Targeting PROTAC with a Piperidine-Containing Linker

| Compound Name | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BTK Degrader-5 | BTK | Mino (Mantle Cell Lymphoma) | 5.1 | >90 | [2] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Degradation Efficacy of a Representative PARP1-Targeting PROTAC with a Piperidine-Containing Linker

| Compound Name | Target | Cell Line | DC₅₀ (nM) | Reference |

| PARP1 degrader-3 | PARP1 | HCT116 (Colon Cancer) | 25.23 | [3][4] |

DC₅₀: Half-maximal degradation concentration.

Key Signaling Pathways Targeted by PROTACs

The versatility of the PROTAC platform allows for the targeting of a wide array of proteins implicated in various diseases. The piperidine-based linker scaffold can be adapted to develop degraders for numerous high-value targets. Below are diagrams of key signaling pathways for which PROTACs are being actively developed.

B-Cell Receptor (BCR) Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell malignancies.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that is a key driver of prostate cancer. PROTACs that degrade the AR have shown significant promise in overcoming resistance to traditional AR inhibitors.

PARP1 in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Degradation of PARP1 is a promising strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]

References

An In-depth Technical Guide on the Synthesis of Cholinesterase Inhibitors Utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel cholinesterase inhibitors, with a specific focus on the utility of Benzyl 4-(bromomethyl)piperidine-1-carboxylate as a key building block. Cholinesterase inhibitors are critical for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[1][2][3] The piperidine scaffold is a common motif in many potent cholinesterase inhibitors, and this compound offers a versatile starting point for creating diverse libraries of such compounds.[4][5]

Core Concepts in Cholinesterase Inhibition

The primary therapeutic strategy for symptomatic relief in Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1] Many modern inhibitors are designed to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme to achieve higher efficacy.[2] The 1-benzylpiperidine moiety is a key structural feature in many potent AChE inhibitors, including the well-known drug Donepezil.[6][7] This structural element often interacts with the active site of the enzyme, contributing to the inhibitory activity.

Synthetic Pathways and Methodologies

The synthesis of cholinesterase inhibitors using this compound as a precursor typically involves the nucleophilic substitution of the bromide followed by further functionalization. The benzyl carbamate protecting group on the piperidine nitrogen can be readily removed to allow for the introduction of various substituents, a key step in developing structure-activity relationships (SAR).

General Synthetic Workflow

A generalized synthetic workflow for the preparation of cholinesterase inhibitors from piperidine derivatives involves a multi-step process. This process typically starts with the synthesis of a core scaffold, followed by diversification through the introduction of various functional groups, and concludes with biological evaluation.[2]

Caption: A generalized workflow for the synthesis and evaluation of cholinesterase inhibitors.

Key Experimental Protocols

The following protocols are representative examples of synthetic steps that can be employed when using a benzyl-protected bromomethylpiperidine derivative to synthesize potential cholinesterase inhibitors.

Protocol 1: Synthesis of 1-Benzylpiperidine Derivatives

This protocol describes a general method for the N-alkylation of a piperidine derivative with a substituted benzyl bromide.[5][8]

-

Dissolve 4-piperidinecarboxamide (1 equivalent) in methanol.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add the desired substituted benzyl bromide (1.2 equivalents).

-

Reflux the reaction mixture at 85°C for 5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion , cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(substituted benzyl)piperidine-4-carboxamide.

Protocol 2: Reduction of Amide to Amine

This protocol details the reduction of the carboxamide group to a methanamine.[5][8]

-

Suspend lithium aluminium hydride (LiAlH₄) (3 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of the 1-(substituted benzyl)piperidine-4-carboxamide (1 equivalent) in dry THF dropwise at 0°C.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion , cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the (1-benzylpiperidin-4-yl)methanamine derivative.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used method to determine the in vitro inhibitory activity of compounds against AChE and BuChE.[5][8][9]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate , add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution at various concentrations.

-

Add the acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) and Data Presentation

The development of potent cholinesterase inhibitors heavily relies on understanding the relationship between the chemical structure of a compound and its biological activity. The tables below summarize inhibitory activities of various piperidine-based compounds, providing a basis for SAR analysis.

Table 1: In Vitro Inhibitory Activity of Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinone Derivatives against Cholinesterases [5][8]

| Compound | R | eeAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) |

| 15b | 4-Br | 0.39 ± 0.11 | 0.66 ± 0.16 |

| 15j | 3-Br | 0.39 ± 0.15 | 0.16 ± 0.04 |

| Donepezil | - | 0.021 ± 0.005 | 3.56 ± 0.45 |

| Tacrine | - | 0.21 ± 0.03 | 0.09 ± 0.01 |

Data presented as mean ± SD from three independent experiments.

Table 2: In Vitro Inhibitory Activity of α,β-Unsaturated Carbonyl Based Piperidinone Derivatives [3]

| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 1d | 4-Nitrobenzylidene | 12.55 | > 50 |

| 1g | 4-Chlorobenzylidene | 18.04 | 17.28 |

Table 3: In Vitro Inhibitory Activity of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives [4]